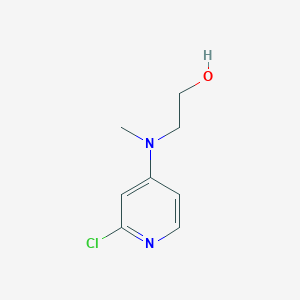
2-((2-Chloropyridin-4-yl)(methyl)amino)ethan-1-ol
説明
2-((2-Chloropyridin-4-yl)(methyl)amino)ethan-1-ol, also known as 2-Chloro-N-methylpyridin-4-amine, is an organic compound that is used in a variety of scientific research applications. It is a synthetic molecule that can be synthesized from a number of different starting materials, including pyridine and chloroform. It is a versatile compound that can be used in a variety of different laboratory experiments, as well as for biochemical and physiological studies.
科学的研究の応用
Synthesis and Characterization of Complexes
The compound 2-((2-Chloropyridin-4-yl)(methyl)amino)ethan-1-ol has been explored in the synthesis and characterization of various metal complexes, demonstrating its utility in the formation of coordination compounds. For instance, in the study by Hureau et al. (2008), the compound was used to synthesize mononuclear Mn(II) complexes with distinct configurations and properties, illustrating its role in creating complexes with specific electronic and structural characteristics (Hureau et al., 2008).
DNA Interaction and Antimicrobial Studies
Further research has highlighted the compound's potential in bioactive studies, particularly in DNA interaction and antimicrobial activities. Kurt et al. (2020) synthesized novel Schiff base ligands from 2,6-diaminopyridine, which were used to prepare metal complexes exhibiting DNA binding activity and promising antimicrobial properties (Kurt et al., 2020). Similarly, Kumar et al. (2012) explored Cu(II) complexes of tridentate ligands for their DNA binding, nuclease activity, and cytotoxicity, showcasing the compound's relevance in the development of therapeutic agents (Kumar et al., 2012).
Catalytic and Polymerization Activities
The compound has also found applications in catalysis and polymerization studies. Zulu et al. (2020) investigated Palladium(II) complexes as catalysts for the methoxycarbonylation of olefins, demonstrating the compound's utility in enhancing catalytic efficiency and selectivity (Zulu et al., 2020).
Antioxidative and Functional Material Development
Additionally, the compound's derivatives have been studied for their antioxidative activities and potential as functional materials. Tressl et al. (1998) highlighted the formation of melanoidin-like Maillard polymers, indicating the compound's role in food chemistry and antioxidative property research (Tressl et al., 1998).
特性
IUPAC Name |
2-[(2-chloropyridin-4-yl)-methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-11(4-5-12)7-2-3-10-8(9)6-7/h2-3,6,12H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVICTDTBFYZSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Chloropyridin-4-yl)(methyl)amino)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



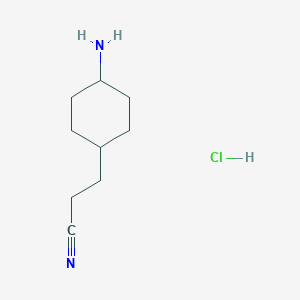
![2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid dihydrochloride](/img/structure/B1531556.png)
![4-[(Oxolan-3-yl)methyl]piperidine hydrochloride](/img/structure/B1531557.png)
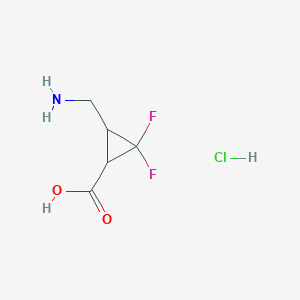
![4-{Octahydrocyclopenta[c]pyrrol-4-yl}piperazin-2-one dihydrochloride](/img/structure/B1531560.png)
![(1R,2R)-2-fluoro-N-[(oxolan-2-yl)methyl]cyclopentan-1-amine](/img/structure/B1531561.png)
![1-[(1-fluorocyclopentyl)methyl]-4-methyl-1H-pyrazole](/img/structure/B1531563.png)
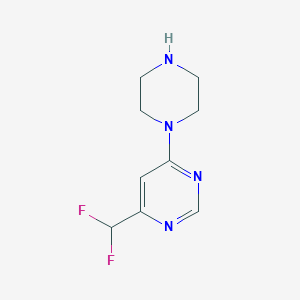
![1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-ol](/img/structure/B1531567.png)

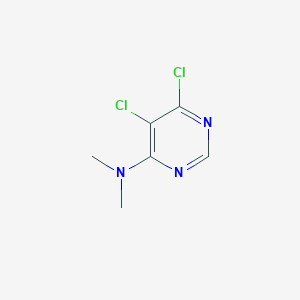

![[2-(4-Hydroxymethyl-phenoxy)ethyl]methyl-carbamic acid tert-butyl ester](/img/structure/B1531574.png)
![Methyl[(oxolan-3-yl)methyl]amine hydrochloride](/img/structure/B1531576.png)